Cas no 13138-73-3 (methyl 5-nitro-1H-pyrrole-2-carboxylate)
methyl 5-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-nitro-1H-Pyrrole-2-carboxylic acid methyl ester
- 2-(Methoxycarbonyl)-5-nitro-1H-pyrrole
- methyl 5-nitro-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 5-nitro-, Methyl ester
- SCHEMBL8102402
- Methyl5-nitro-1H-pyrrole-2-carboxylate
- MFCD09743413
- 13138-73-3
- ROJHSLVRAQKAKW-UHFFFAOYSA-N
- SY322736
- DA-32285
- AS-69069
- F14208
- CS-0061849
- DTXSID00632426
- AKOS015898317
- AKOS009513281
- methyl 5-nitro-2-pyrrolecarboxylate
- SB63933
- EN300-1721247
-
- MDL: MFCD09743413
- Inchi: 1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3
- InChI Key: ROJHSLVRAQKAKW-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C([N+](=O)[O-])N1)=O
Computed Properties
- Exact Mass: 170.03278
- Monoisotopic Mass: 170.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 87.9Ų
Experimental Properties
- PSA: 85.23
methyl 5-nitro-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197422-1g |
methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 1g |
$425 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00235-100mg |
Methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 100mg |
¥132.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00235-250mg |
Methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 250mg |
¥195.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00235-1g |
Methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 1g |
¥679.0 | 2024-07-18 | |
| Alichem | A109005974-1g |
Methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 1g |
$486.85 | 2022-04-03 | |
| Apollo Scientific | OR41110-250mg |
Methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 250mg |
£103.00 | 2024-07-21 | |
| Apollo Scientific | OR41110-1g |
Methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95% | 1g |
£256.00 | 2024-07-21 | |
| Chemenu | CM197422-100mg |
methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95%+ | 100mg |
$66 | 2023-03-07 | |
| Chemenu | CM197422-250mg |
methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95%+ | 250mg |
$70 | 2024-08-02 | |
| Chemenu | CM197422-1g |
methyl 5-nitro-1H-pyrrole-2-carboxylate |
13138-73-3 | 95%+ | 1g |
$270 | 2024-08-02 |
methyl 5-nitro-1H-pyrrole-2-carboxylate Suppliers
methyl 5-nitro-1H-pyrrole-2-carboxylate Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on methyl 5-nitro-1H-pyrrole-2-carboxylate
Methyl 5-Nitro-1H-Pyrrole-2-Carboxylate (CAS No. 13138-73-3): A Versatile Building Block in Modern Organic Synthesis
Methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 13138-73-3) is a highly functionalized heterocyclic compound that has garnered significant attention in pharmaceutical, agrochemical, and materials science research. Its unique pyrrole core and nitro group make it a valuable intermediate for synthesizing complex molecules. With the rise of green chemistry and sustainable synthesis, researchers are increasingly exploring its applications in catalysis and biocompatible materials.
The compound's methyl ester functionality enhances its solubility in organic solvents, facilitating its use in multistep reactions. Recent studies highlight its role in drug discovery, particularly in the development of antimicrobial agents and anticancer compounds. As the demand for small-molecule therapeutics grows, methyl 5-nitro-1H-pyrrole-2-carboxylate is emerging as a key scaffold for structure-activity relationship (SAR) studies.
In the context of AI-driven drug design, this compound's molecular properties are often analyzed using computational chemistry tools. Researchers leverage machine learning algorithms to predict its reactivity and optimize synthetic routes. This aligns with the broader trend of digital transformation in chemistry, where high-throughput screening and automated synthesis are revolutionizing R&D workflows.
Another hot topic is its potential in agrochemical innovation. The nitro-pyrrole moiety is being investigated for pesticide development, addressing global challenges like crop resistance and environmental sustainability. Companies are patenting derivatives of methyl 5-nitro-1H-pyrrole-2-carboxylate to create next-generation biodegradable herbicides.
From a materials science perspective, this compound contributes to organic electronics, such as conductive polymers and OLEDs. Its electron-withdrawing nitro group improves charge transport properties, making it relevant for flexible displays and wearable technology—areas with booming consumer interest.
For synthetic chemists, the compound's crystallography data and NMR spectra are well-documented, aiding in quality control and process optimization. Laboratories often search for scalable synthesis protocols to meet industrial demand, reflecting the shift toward cost-effective production.
In summary, methyl 5-nitro-1H-pyrrole-2-carboxylate bridges multiple disciplines, from medicinal chemistry to advanced materials. Its adaptability to cutting-edge technologies ensures its relevance in both academic and industrial settings, driving innovation across sectors.
13138-73-3 (methyl 5-nitro-1H-pyrrole-2-carboxylate) Related Products
- 26893-68-5(6-Nitropyridine-2-carboxylic acid)
- 869116-28-9(3,4-dimethyl-5-nitro-1H-Pyrrole-2-carboxylic acid methyl ester)
- 1872-41-9(1-methyl-5-nitro-1H-Pyrrole-2-carboxylic acid ethyl ester)
- 390816-44-1(Methyl 5-methoxy-6-nitropicolinate)
- 26218-74-6(Methyl 6-nitropicolinate)
- 36131-56-3(4-formyl-5-nitro-1H-Pyrrole-2-carboxylic acid ethyl ester)
- 13138-75-5(Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate)
- 36131-46-1(Ethyl 5-nitro-1H-pyrrole-2-carboxylate)
- 65370-43-6(Ethyl 6-nitropicolinate)
- 342622-72-4(Methyl 3-methyl-6-nitropicolinate)